molecular formula C20H29N3O3S B11228779 N-cyclooctyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

N-cyclooctyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide

Cat. No.: B11228779
M. Wt: 391.5 g/mol
InChI Key: VSUHTEVNFDGJMQ-UHFFFAOYSA-N
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Description

N-cyclooctyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a chemical compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various substituents. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted aniline with a sulfonamide derivative, followed by cyclization to form the benzothiadiazine ring. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as purification and crystallization, to obtain the final product. Advanced techniques like continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclooctyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: Explored for its antihypertensive, antidiabetic, and anticancer activities, with potential therapeutic applications.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-cyclooctyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to its pharmacological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclooctyl-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique due to its specific substituents, which confer distinct pharmacological activities and chemical reactivity. Its structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H29N3O3S

Molecular Weight

391.5 g/mol

IUPAC Name

N-cyclooctyl-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide

InChI

InChI=1S/C20H29N3O3S/c1-3-13-23-15(2)22-27(25,26)19-14-16(11-12-18(19)23)20(24)21-17-9-7-5-4-6-8-10-17/h11-12,14,17H,3-10,13H2,1-2H3,(H,21,24)

InChI Key

VSUHTEVNFDGJMQ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3CCCCCCC3)C

Origin of Product

United States

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